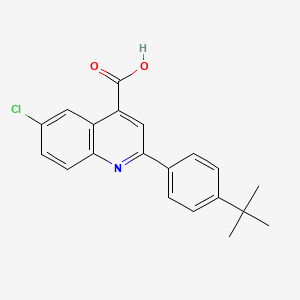

4-仲丁基苯基硼酸

描述

4-sec-Butylphenylboronic acid is a derivative of phenylboronic acid, which is a class of compounds known for their utility in organic synthesis and catalysis. While the provided papers do not directly discuss 4-sec-Butylphenylboronic acid, they do provide insights into similar compounds that can help infer its properties and applications. For instance, arylboronic acids are highlighted for their low toxicity, good thermal stability, and compatibility with various functional groups in water and air-insensitive conditions .

Synthesis Analysis

The synthesis of arylboronic acids can be achieved through reactions involving Grignard reagents and borate esters. Specifically, 4-Tert-butylphenylboronic acid, a compound similar to 4-sec-Butylphenylboronic acid, was synthesized using 1-bromo-4-tert-butylbenzene and trimethyl borate in the presence of metal magnesium under nitrogen atmosphere. The process was optimized to achieve a final yield of 69.5% . This suggests that a similar approach could be employed for the synthesis of 4-sec-Butylphenylboronic acid, with adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of arylboronic acids is crucial for their reactivity and interaction with other molecules. Vibrational studies, including FT-IR and Raman spectroscopy, along with computational methods, have been used to investigate the structure of 4-Carboxy Phenylboronic acid (4-cpba). These studies have revealed insights into the monomer, dimer, and trimer structures and the presence of intermolecular hydrogen bonding . Although 4-sec-Butylphenylboronic acid was not the subject of these studies, similar techniques could be applied to determine its molecular structure and characteristic frequencies.

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions, particularly in the formation of carbon-nitrogen bonds. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to catalyze the dehydrative condensation between carboxylic acids and amines, which is a key step in the synthesis of amides, including α-dipeptides . The ortho-substituent on the phenylboronic acid was found to be critical in preventing the coordination of amines to the boron atom, thus accelerating the reaction. This indicates that the substituents on the phenyl ring of arylboronic acids, such as in 4-sec-Butylphenylboronic acid, can significantly influence their catalytic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their molecular structure and substituents. The papers provided do not directly discuss the properties of 4-sec-Butylphenylboronic acid, but they do mention the general characteristics of arylboronic acids, such as low toxicity and good thermal stability . Additionally, the vibrational studies of 4-cpba provide a foundation for understanding the spectroscopic properties that could be expected for 4-sec-Butylphenylboronic acid . These properties are essential for the practical application of arylboronic acids in organic synthesis and as catalysts in various chemical reactions.

科学研究应用

传感应用

硼酸,包括4-仲丁基苯基硼酸,由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,在不同的研究领域得到了越来越广泛的应用 . 这使其在各种传感应用中发挥作用,这些应用可以是均相测定或异相检测 .

生物标记

硼酸与二醇的关键相互作用使其能够在从生物标记到 的各个领域得到应用。这在细胞过程研究和特定生物靶点的追踪中特别有用。

蛋白质操作和修饰

硼酸在与蛋白质的相互作用、蛋白质操作和细胞标记方面表现出显著的增长 . 这使得它们成为生物化学和分子生物学中的宝贵工具。

分离技术

硼酸,包括4-仲丁基苯基硼酸,已被用于分离技术 . 这包括糖基化分子的电泳 .

治疗剂的开发

硼酸也被用于治疗剂的开发 . 它们独特的化学性质使其在新型药物的设计和合成中发挥作用。

有机合成

4-仲丁基苯基硼酸用于有机合成. 它可以作为铃木-宫浦交叉偶联反应的反应物 ,这是一种广泛用于形成碳-碳键的方法。

醛的氧化芳香酯化

该化合物也是NHC-铁催化的好氧氧化芳香醛酯化的反应物 . 这是合成芳香酯的有用反应。

氧化Heck型反应

4-仲丁基苯基硼酸用于钯催化的氧化Heck型反应 . 这些反应在形成碳-碳双键中很重要。

作用机制

Action Environment

The action of 4-sec-Butylphenylboronic acid is primarily in the realm of chemical reactions, where it can act as a building block in the synthesis of other compounds. Its stability and reactivity can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is typically stored in an inert atmosphere at 2-8°C .

安全和危害

4-sec-Butylphenylboronic acid is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(4-butan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSPURIZKQPJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395101 | |

| Record name | [4-(Butan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-56-8 | |

| Record name | B-[4-(1-Methylpropyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)